2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde
Overview
Description
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity against various bacterial strains .
Mode of Action
It’s known that benzaldehydes, in general, can disrupt cellular antioxidation systems . They function as redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
Benzaldehydes are known to interact with the antioxidation system of cells . They can potentially affect pathways involving superoxide dismutases, glutathione reductase, and other components of the cellular antioxidation system .
Result of Action
Similar compounds such as benzaldehydes have been shown to exhibit bactericidal activity, suggesting that they can inhibit the growth of certain bacteria .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 10°C - 25°C in a well-closed container . The compound’s activity might also be affected by the pH, temperature, and presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the compound acting as a redox-active agent, disrupting cellular antioxidation systems and thereby inhibiting microbial growth .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to destabilization of cellular redox homeostasis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound has been shown to inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a redox-active compound. It exerts its effects by binding to and inhibiting enzymes involved in cellular antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and potential damage to cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by inhibiting microbial growth and enhancing antioxidation capacity. At higher doses, it can cause toxic or adverse effects due to excessive accumulation of ROS and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance . The compound’s redox-active nature allows it to participate in redox cycling, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-3,4-dimethoxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products
Oxidation: 2-Hydroxy-3,4-dimethoxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-3,4-dimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methylbenzaldehyde: Similar structure but lacks methoxy groups.
3,4-Dimethoxybenzaldehyde: Lacks the hydroxy and methyl groups.
2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy groups.
Uniqueness
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is unique due to the combination of hydroxy, methoxy, and methyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCENGTZYOIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468400 | |
Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22383-86-4 | |
Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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